

An In-Depth Technical Guide to 3-Aminoisoxazolo[4,5-b]pyrazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Aminoisoxazolo[4,5-b]pyrazine

Cat. No.: B1281704

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

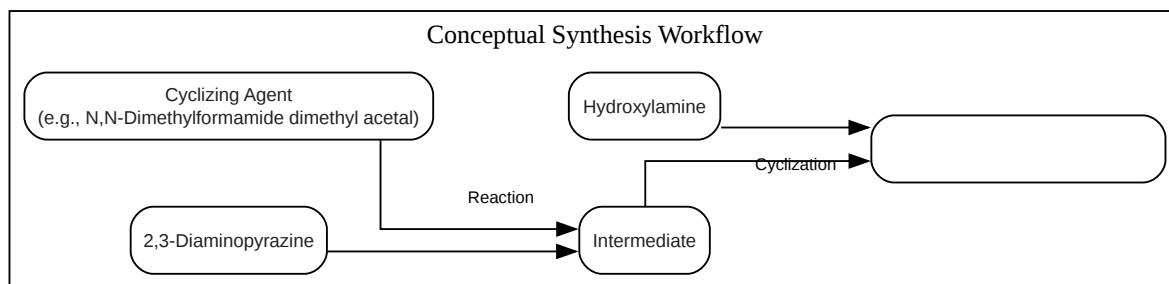
Core Compound Identification

IUPAC Name: isoxazolo[4,5-b]pyrazin-3-amine

Chemical Structure:

- Molecular Formula: C₅H₄N₄O
- SMILES:N1=C(N)OC2=NC=CN=C12
- InChIKey: WKOSBXIJGCIJII-UHFFFAOYSA-N

Physicochemical Properties

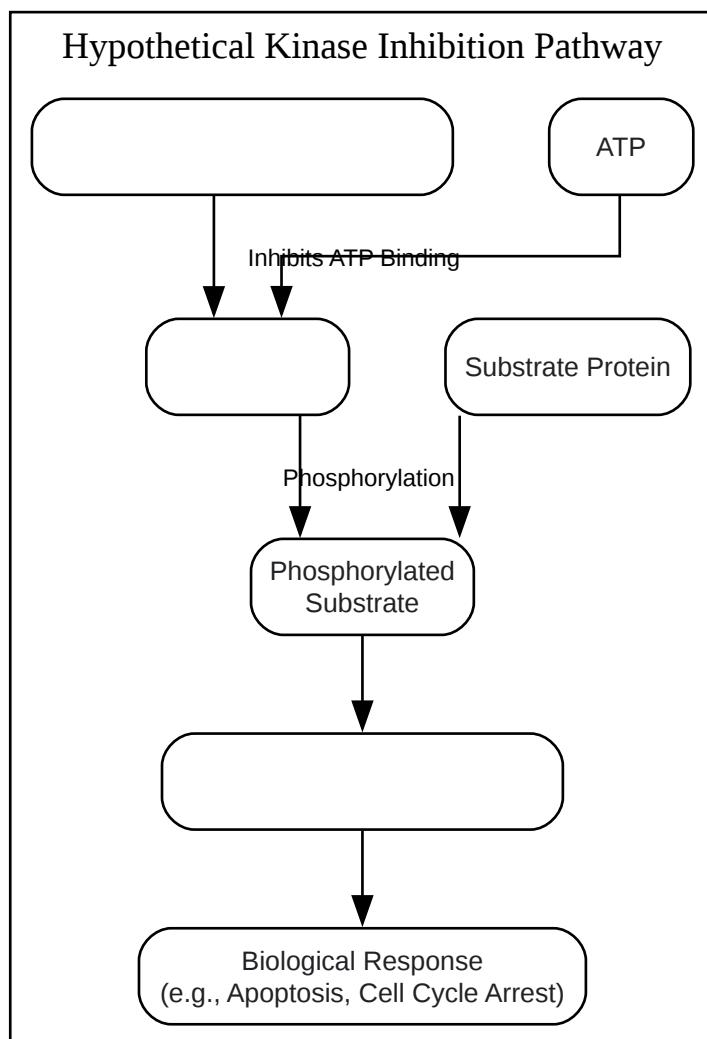

While specific experimentally determined data for **3-Aminoisoxazolo[4,5-b]pyrazine** is limited in publicly available literature, computational estimates provide some insight into its properties.

Property	Estimated Value	Unit	Source
Molecular Weight	136.12	g/mol	Calculated
Boiling Point	250.08 - 288.09	°C	EPA T.E.S.T., EPI Suite[1]
Density	1.5	g/cm ³	EPA T.E.S.T.[1]
Flash Point	163.44	°C	EPA T.E.S.T.[1]
Melting Point	98	°C	-

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **3-Aminoisoxazolo[4,5-b]pyrazine** are not extensively reported in peer-reviewed journals. However, the synthesis of the related isoxazolo[4,5-b]pyridine scaffold can provide insights into potential synthetic strategies. A common approach involves the cyclization of a substituted aminopyridine derivative.

A potential, though not experimentally verified for this specific compound, synthetic workflow could involve the condensation of a suitably substituted diaminopyrazine with a reagent that provides the isoxazole ring structure.


[Click to download full resolution via product page](#)

Caption: A conceptual workflow for the synthesis of **3-Aminoisoxazolo[4,5-b]pyrazine**.

Biological Activity and Potential Signaling Pathways

Direct biological activity data and signaling pathway information for **3-Aminoisoazolo[4,5-b]pyrazine** are not available in the current body of scientific literature. However, the broader class of isoazolo-fused heterocyclic compounds has garnered attention for a variety of biological activities. For instance, derivatives of isoazolo[4,5-b]pyridines have been investigated for their potential as antibacterial and anticancer agents.^[2]

Given the structural similarity to purine analogs, it is plausible that **3-Aminoisoazolo[4,5-b]pyrazine** could interact with enzymes that utilize purines as substrates, such as kinases. Kinase inhibition is a common mechanism of action for many small molecule drugs in development, particularly in oncology. A hypothetical signaling pathway illustrating this potential mechanism is provided below.

[Click to download full resolution via product page](#)

Caption: A generalized diagram of a potential kinase inhibition signaling pathway.

Summary and Future Directions

3-Aminoisoxazolo[4,5-b]pyrazine is a heterocyclic compound with a defined IUPAC name and structure. While some of its physicochemical properties have been estimated, there is a notable lack of published experimental data regarding its synthesis, quantitative biological activity, and mechanism of action. The information available for structurally related compounds, such as isoxazolo[4,5-b]pyridines, suggests that this scaffold may hold potential for biological activity.

For researchers and drug development professionals, this compound represents an under-explored area of chemical space. Future work should focus on developing and publishing robust synthetic methods, followed by screening for biological activity against various targets, such as kinases or microbial enzymes. Elucidation of its specific biological properties will be crucial in determining its potential as a lead compound for therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines and an evaluation of their in vitro antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-Aminoisoxazolo[4,5-b]pyrazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1281704#3-aminoisoxazolo-4-5-b-pyrazine-iupac-name-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com